beta-Ionone epoxide

Descripción general

Descripción

Beta-Ionone epoxide: is a chemical compound with the molecular formula C13H20O2 . It is an epoxide derivative of beta-ionone, which is a significant component in the aroma of various plants and flowers. This compound is known for its applications in the flavor and fragrance industry due to its pleasant scent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beta-Ionone epoxide can be synthesized through the epoxidation of beta-ionone. One common method involves using di(3,5-ditrifluoromethylphenyl)diselenide as a catalyst and hydrogen peroxide as an oxidizer. The reaction is carried out in a solvent under a nitrogen atmosphere, with the temperature controlled between 0-40°C . Another method employs selenium-doped silica materials as a catalyst, with molecular oxygen as the oxidant .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of recyclable catalysts and mild reaction conditions makes the process more environmentally friendly and economically viable .

Análisis De Reacciones Químicas

Types of Reactions: Beta-Ionone epoxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different products.

Reduction: Reduction reactions can open the epoxide ring, leading to the formation of diols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, molecular oxygen.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

Oxidation: Various oxidized derivatives.

Reduction: Diols.

Substitution: Substituted beta-Ionone derivatives.

Aplicaciones Científicas De Investigación

Flavoring and Fragrance Industry

Flavoring Agent : Beta-ionone epoxide is primarily used as a flavoring agent in food products. It contributes to the aroma and taste profile of various foods and beverages, enhancing their sensory appeal. The compound is particularly valued in the tobacco industry as an additive that imparts a pleasant scent and flavor to tobacco products .

Fragrance Component : In the fragrance industry, this compound is utilized for its floral and woody notes. It is often incorporated into perfumes and scented products to provide a complex olfactory character. Its ability to evoke the scent of violets makes it a popular choice among perfumers .

Pharmacological Applications

Anticancer Properties : Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it may inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The mechanism involves the activation of specific olfactory receptors (OR51E2), which modulate intracellular signaling pathways related to cell growth and apoptosis .

Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in managing inflammatory diseases. Its ability to regulate pro-inflammatory mediators positions it as a potential adjunct in treating conditions characterized by chronic inflammation .

Toxicological Safety : A 90-day dietary study conducted on Sprague-Dawley rats revealed that this compound does not produce adverse effects at doses up to 80 mg/kg body weight per day. Parameters such as body weight, food consumption, and reproductive health were unaffected, indicating its safety for consumption within established limits .

Case Study: Dietary Administration in Rats

A study involving dietary administration of this compound to Sprague-Dawley rats assessed its safety profile over 90 days. The findings indicated no significant adverse effects on health parameters, establishing a no-observed-adverse-effect level (NOAEL) at the highest dose tested (80 mg/kg bw/day). This research supports the compound's potential use in food applications without safety concerns .

Research on Anticancer Mechanisms

Investigations into the anticancer effects of this compound have demonstrated its ability to inhibit cell proliferation in prostate cancer models through OR51E2-mediated pathways. This suggests that this compound could be further explored as a therapeutic agent in oncology .

Synthesis and Production Methods

The production of this compound involves selective oxidation processes. One notable method utilizes di(3,5-ditrifluoromethylphenyl)diselenide as a catalyst with hydrogen peroxide as an oxidant under mild conditions, yielding high selectivity for the desired epoxide product . This method is environmentally friendly, producing only water as a byproduct.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Flavoring | Food products, tobacco additives | Enhances aroma and taste |

| Fragrance | Perfumes and scented products | Provides floral and woody notes |

| Pharmacology | Anticancer treatment | Inhibits cancer cell proliferation |

| Anti-inflammatory | Modulates pro-inflammatory mediators | |

| Toxicology | Safety in dietary applications | NOAEL established at 80 mg/kg bw/day |

Mecanismo De Acción

The mechanism of action of beta-Ionone epoxide involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in its use as an intermediate in chemical synthesis and its potential biological activities .

Comparación Con Compuestos Similares

Beta-Ionone: The parent compound of beta-Ionone epoxide, known for its aroma and use in fragrances.

Pseudoionone: A structural isomer of beta-Ionone with similar applications.

Other Epoxides: Compounds like limonene epoxide and geraniol epoxide, which also have applications in the flavor and fragrance industry

Uniqueness: this compound is unique due to its specific structure and reactivity, which make it valuable in both synthetic chemistry and industrial applications. Its ability to undergo various chemical reactions and form a wide range of products further enhances its utility .

Actividad Biológica

β-Ionone epoxide is a derivative of β-ionone, a natural compound known for its diverse biological activities. This article explores the biological activity of β-ionone epoxide, focusing on its pharmacological effects, safety profile, and potential therapeutic applications based on recent research findings.

Chemical Structure and Formation

β-Ionone is a product of the oxidative cleavage of carotenoids, specifically β-carotene, catalyzed by carotenoid cleavage dioxygenases (CCDs). The epoxide form is produced through selective epoxidation of the double bond in β-ionone. This transformation enhances its reactivity and potential biological effects .

1. Anticancer Properties

Research indicates that β-ionone and its epoxide exhibit significant anticancer properties. Studies have shown that β-ionone can inhibit cell proliferation in various cancer types, including melanoma and breast cancer. The mechanisms involve:

- Induction of Apoptosis : β-Ionone promotes apoptosis in cancer cells through the activation of cell cycle regulatory proteins .

- Inhibition of Tumor Growth : In vivo studies demonstrated that β-ionone suppresses prostate cancer cell growth via G protein-coupled receptor pathways .

2. Anti-inflammatory Effects

β-Ionone epoxide has been shown to reduce inflammation by inhibiting pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). It achieves this through:

- Inhibition of NF-κB Pathway : This pathway is crucial for the expression of inflammatory genes, and β-ionone epoxide reduces its activity, leading to decreased inflammation in models of lipopolysaccharide (LPS)-induced inflammation .

3. Antimicrobial Activity

The compound exhibits antibacterial and antifungal properties, making it a candidate for developing natural preservatives in food and cosmetic industries. Its effectiveness as an insect attractant or repellent further highlights its ecological importance .

Safety and Toxicity

A comprehensive 90-day study conducted on Sprague-Dawley rats assessed the safety profile of β-ionone epoxide. Key findings include:

- No Adverse Effects : At dietary concentrations up to 80 mg/kg body weight per day, there were no significant adverse effects observed in clinical evaluations, body weight changes, or reproductive parameters .

- No Mutagenicity : The compound did not exhibit mutagenic activity in bacterial assays or in vivo tests, supporting its safety for potential human consumption .

Case Studies

Several studies have documented the biological activities of β-ionone epoxide:

Propiedades

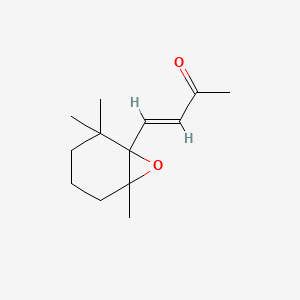

IUPAC Name |

4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-10(14)6-9-13-11(2,3)7-5-8-12(13,4)15-13/h6,9H,5,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJZJYUGOJYHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC12C(CCCC1(O2)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051885 | |

| Record name | 5,6-beta-Ionone epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23267-57-4 | |

| Record name | 5,6-Epoxy-β-ionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23267-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023267574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,6-beta-Ionone epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of β-ionone epoxide in the aroma profile of Korean flue-cured tobacco?

A1: β-Ionone epoxide is one of the identified volatile aroma components in Korean flue-cured tobacco (N.C. 2326) []. While not a major contributor to the overall aroma profile, its presence contributes to the complex mix of haylike, floral, and fruity notes characteristic of this tobacco variety.

Q2: Can you elaborate on the sensory characteristics associated with β-ionone epoxide in the context of Korean valerian root?

A3: The research highlights that β-ionone epoxide, along with other oxygenated compounds like borneol, bornyl acetate, bornyl iso-valerate, and p-ionone, contributes to the characteristic floral and woody aroma of the neutral fraction of Korean valerian root oil []. This suggests that β-ionone epoxide might impart a complex aroma profile with both floral and woody facets to the overall scent of the valerian root.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.